molecular formula C13H19NOS B3247833 2-Thiomorpholinemethanol, 4-[(2-methylphenyl)methyl]- CAS No. 1823981-57-2

2-Thiomorpholinemethanol, 4-[(2-methylphenyl)methyl]-

Cat. No.: B3247833
CAS No.: 1823981-57-2
M. Wt: 237.36 g/mol
InChI Key: WNZVPYMCFRVCJS-UHFFFAOYSA-N
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Description

2-Thiomorpholinemethanol, 4-[(2-methylphenyl)methyl]- is a chemical compound with the molecular formula C12H17NOS It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiomorpholinemethanol, 4-[(2-methylphenyl)methyl]- typically involves the reaction of thiomorpholine with benzyl chloride derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Thiomorpholinemethanol, 4-[(2-methylphenyl)methyl]- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. Additionally, the use of automated purification systems can streamline the production process and ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Thiomorpholinemethanol, 4-[(2-methylphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various benzyl-substituted derivatives

Scientific Research Applications

2-Thiomorpholinemethanol, 4-[(2-methylphenyl)methyl]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Thiomorpholinemethanol, 4-[(2-methylphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound, which lacks the benzyl group.

    4-Benzylthiomorpholine: A similar compound with a benzyl group attached to the thiomorpholine ring.

    2-Methylthiomorpholine: A derivative with a methyl group attached to the thiomorpholine ring.

Uniqueness

2-Thiomorpholinemethanol, 4-[(2-methylphenyl)methyl]- is unique due to the presence of both the thiomorpholine ring and the benzyl group. This combination imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research applications. The presence of the benzyl group enhances its hydrophobic interactions, while the thiomorpholine ring provides a reactive sulfur atom for covalent bonding with biological molecules.

Properties

IUPAC Name

[4-[(2-methylphenyl)methyl]thiomorpholin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-11-4-2-3-5-12(11)8-14-6-7-16-13(9-14)10-15/h2-5,13,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZVPYMCFRVCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCSC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221850
Record name 4-[(2-Methylphenyl)methyl]-2-thiomorpholinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823981-57-2
Record name 4-[(2-Methylphenyl)methyl]-2-thiomorpholinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823981-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Methylphenyl)methyl]-2-thiomorpholinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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